molecular formula C11H17N2NaO9 B13757773 Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt CAS No. 62609-82-9

Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt

Cat. No.: B13757773
CAS No.: 62609-82-9
M. Wt: 344.25 g/mol
InChI Key: GFVVCYZDNFTIFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt is a complex organic compound with the molecular formula C11H18N2O9Na. It is known for its chelating properties, which make it useful in various industrial and scientific applications. The compound is characterized by its ability to bind metal ions, making it valuable in processes that require metal ion sequestration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with formaldehyde and sodium cyanide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through hydrolysis and neutralization.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield simpler compounds.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent in analytical chemistry to bind metal ions in solution.

    Biology: Employed in biochemical assays to stabilize enzymes and other proteins by sequestering metal ions that may cause degradation.

    Medicine: Investigated for its potential use in drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.

    Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.

Mechanism of Action

The mechanism by which Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple functional groups allow it to coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications where metal ion control is necessary.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): A compound with three carboxymethyl groups that also acts as a chelating agent.

Uniqueness

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its solubility in various solvents and its ability to form stable complexes with a wide range of metal ions, making it more versatile than some other chelating agents.

Properties

CAS No.

62609-82-9

Molecular Formula

C11H17N2NaO9

Molecular Weight

344.25 g/mol

IUPAC Name

sodium;2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetate

InChI

InChI=1S/C11H18N2O9.Na/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22;/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1

InChI Key

GFVVCYZDNFTIFS-UHFFFAOYSA-M

Canonical SMILES

C(C(CN(CC(=O)O)CC(=O)[O-])O)N(CC(=O)O)CC(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.